molecular formula C7H11NS B14204801 N-(Prop-2-en-1-yl)but-2-enethioamide CAS No. 827320-19-4

N-(Prop-2-en-1-yl)but-2-enethioamide

Cat. No.: B14204801
CAS No.: 827320-19-4
M. Wt: 141.24 g/mol
InChI Key: POWOOZKCYVENKE-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)but-2-enethioamide is an organic compound characterized by the presence of both an allyl group and a butenethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-en-1-yl)but-2-enethioamide typically involves the reaction of allyl amine with but-2-enethioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-en-1-yl)but-2-enethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Prop-2-en-1-yl)but-2-enethioamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Prop-2-en-1-yl)but-2-enethioamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It may also inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(Prop-2-en-1-yl)acetamide
  • N-(Prop-2-en-1-yl)butanamide
  • N-(Prop-2-en-1-yl)prop-2-enamide

Properties

CAS No.

827320-19-4

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

N-prop-2-enylbut-2-enethioamide

InChI

InChI=1S/C7H11NS/c1-3-5-7(9)8-6-4-2/h3-5H,2,6H2,1H3,(H,8,9)

InChI Key

POWOOZKCYVENKE-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=S)NCC=C

Origin of Product

United States

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